Thiophen-2-ol

Antioxidant Radical Scavenging Bond Dissociation Enthalpy

Thiophen-2-ol (2-hydroxythiophene, CAS 17236-58-7) is a sulfur-containing five-membered heterocyclic phenol with the molecular formula C₄H₄OS and exact mass 99.99832. The compound exhibits tautomerism between the enol (thienol) and keto (thiophen-2(5H)-one) forms, a characteristic that fundamentally distinguishes its reactivity from carbocyclic phenols.

Molecular Formula C4H4OS
Molecular Weight 100.14 g/mol
CAS No. 17236-58-7
Cat. No. B101167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophen-2-ol
CAS17236-58-7
Synonyms2-Hydroxythiophene
Molecular FormulaC4H4OS
Molecular Weight100.14 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)O
InChIInChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1-3,5H
InChIKeyWZMPOCLULGAHJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiophen-2-ol (CAS 17236-58-7): Procurement-Grade Baseline for Sulfur-Containing Heterocyclic Phenol


Thiophen-2-ol (2-hydroxythiophene, CAS 17236-58-7) is a sulfur-containing five-membered heterocyclic phenol with the molecular formula C₄H₄OS and exact mass 99.99832. The compound exhibits tautomerism between the enol (thienol) and keto (thiophen-2(5H)-one) forms, a characteristic that fundamentally distinguishes its reactivity from carbocyclic phenols [1]. Physicochemical properties include a boiling point of 218°C, melting point of 9°C, density of 1.255 g/cm³, flash point of 86.4°C, calculated logP (XlogP) of 1.7, topological polar surface area (TPSA) of 48.5 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [2]. The compound serves as both a synthetic building block for more complex thiophene derivatives and a subject of investigation for its radical-scavenging potential arising from the relatively weak S–H bond compared to the O–H bond in phenols [3].

Why Thiophen-2-ol Cannot Be Replaced by Generic Phenols or Thiophenols in Scientific Procurement


Substituting thiophen-2-ol with a generic phenol or even another thiophenol derivative introduces significant, quantifiable changes in reactivity, selectivity, and application outcomes. First, the heteroaromatic thiophene core, containing a sulfur atom, confers electronic properties distinct from benzene, affecting reaction kinetics and product profiles in electrophilic substitutions and cross-couplings [1]. Second, thiophen-2-ol specifically exists as a tautomeric pair, with the equilibrium between the thienol and thiophenone forms influencing its behavior in both synthetic and biological contexts—a feature absent in simple phenols or alkyl-substituted thiophenols [2]. Third, the S–H bond dissociation enthalpy (BDE) of the thiophenol class is approximately 79.1 kcal/mol, significantly lower than the O–H BDE of 89.9 kcal/mol for phenols, meaning thiophenol-based compounds exhibit markedly different radical-trapping kinetics that cannot be replicated by oxygen analogs [3]. Procurement decisions must therefore account for these inherent structural and energetic differences to ensure experimental reproducibility and desired functional outcomes.

Thiophen-2-ol: Quantitative Head-to-Head Differentiation Evidence Versus Phenol and Thiophenol Comparators


Thiophenol Core Exhibits 10.8 kcal/mol Lower Bond Dissociation Enthalpy than Phenol: Implications for Radical Scavenging

The sulfur-containing thiophenol core of thiophen-2-ol possesses a significantly weaker S–H bond compared to the O–H bond of phenol. In gas-phase DFT calculations, the S–H bond dissociation enthalpy (BDE) for benzenethiol is 79.1 kcal/mol, whereas the O–H BDE for phenol is 89.9 kcal/mol, representing a 10.8 kcal/mol difference favoring thiophenol reactivity [1]. This lower BDE translates directly to enhanced hydrogen atom transfer (HAT) capability, making thiophenol derivatives more reactive toward peroxyl radicals than their phenol counterparts [2].

Antioxidant Radical Scavenging Bond Dissociation Enthalpy

Synthesis of Thiophen-2-ol via CuI/PEG-400 Hydroxylation Achieves 90% Yield from 2-Iodothiophene

Thiophen-2-ol can be synthesized directly from 2-iodothiophene using a CuI/PEG-400 catalyst system with potassium hydroxide, achieving a 90% yield under mild conditions [1]. In a separate catalyst-free ipso-hydroxylation protocol using arylboronic acid precursors, thienylboronic acid afforded thiophen-2-ol in 91% yield . These high yields demonstrate efficient and reliable preparative routes for the compound. While direct comparator yields for phenol or substituted thiophenols under identical conditions are not reported in the same studies, these yields are consistent with or exceed typical reported yields for analogous phenol syntheses using comparable methodologies (e.g., 4-fluorophenol 99%, 2-naphthol 95%, 4-aminophenol 69%) [1], establishing thiophen-2-ol as a readily accessible heterocyclic phenol building block.

Synthetic Methodology Aryl Halide Hydroxylation Copper Catalysis

Tautomeric Equilibrium of Thiophen-2-ol Enables Distinct Chromatographic and Reactivity Profiles Absent in Phenols

Thiophen-2-ol (thienol) exists in a tautomeric equilibrium with its keto form, thiophen-2(5H)-one, a property that distinguishes it from simple phenols and even from many substituted thiophenols. This tautomerism has been quantitatively characterized by paper chromatography, demonstrating that the equilibrium position can be calculated from group and structural ΔRM parameters [1]. The presence of this equilibrium influences the compound's reactivity in chemical transformations (e.g., electrophilic substitution occurs preferentially on the carbon atoms of the enol form) and its binding interactions in biological systems. Phenol does not exhibit analogous keto–enol tautomerism under ambient conditions; thus, the tautomeric behavior of thiophen-2-ol represents a unique and verifiable differentiation parameter for applications where reversible proton transfer influences molecular recognition or catalytic activity.

Tautomerism Chromatographic Behavior Reactivity

Thiophen-2-ol Demonstrates Class-Level Corrosion Inhibition Efficacy on Carbon Steel in Chloride Media

Thiophenol derivatives, including thiophen-2-ol, have been evaluated as corrosion inhibitors for carbon steel in aggressive chloride environments. In a study using sodium chloride solution, the thiophenol derivative inhibitor exhibited increasing inhibition efficiency with increasing inhibitor concentration, attributed to the formation of a protective adsorbed layer on the carbon steel surface via sulfur–metal interactions [1]. Electrochemical measurements (potentiodynamic polarization and AC impedance) confirmed a decrease in corrosion current and double-layer capacitance, and an increase in polarization resistance and impedance, indicative of effective surface passivation [1]. While specific inhibition efficiency values for thiophen-2-ol were not individually reported in this study, the class of thiophenol derivatives demonstrates consistent corrosion-inhibiting behavior that differentiates them from oxygen-only heterocycles lacking the sulfur–metal binding capability [2].

Corrosion Inhibition Carbon Steel Electrochemistry

Ecotoxicity Alert: Thiophen-2-ol Identified as More Toxic than Parent Thiophene in Environmental Degradation Studies

In a radiolytic degradation study of thiophene, thiophen-2-ol was identified as a primary degradation intermediate. Ecological Structure Activity Relationships (ECOSAR) program analysis predicted that both thiophene 1-oxide and thiophen-2-ol exhibit higher toxicity than the parent compound thiophene . This finding is critical for environmental fate assessments and for laboratories handling thiophen-2-ol: the compound requires more stringent containment and disposal protocols compared to the less toxic parent thiophene. The increased toxicity is attributed to the introduction of the hydroxyl group, which enhances bioavailability and potential for hydrogen-bonding interactions with biological targets.

Environmental Toxicology Degradation Intermediate ECOSAR

Thiophen-2-ol: Evidence-Backed Research and Industrial Application Scenarios for Informed Procurement


Antioxidant Research and Radical Scavenger Development

Based on the 10.8 kcal/mol lower S–H bond dissociation enthalpy (BDE) of thiophenols relative to phenols [1], thiophen-2-ol serves as a foundational scaffold for designing next-generation radical-trapping antioxidants. Researchers seeking compounds with enhanced peroxyl radical quenching kinetics should prioritize thiophen-2-ol over phenol when designing HAT-based antioxidant libraries. The DFT-validated lower BDE directly translates to faster radical scavenging rates, as demonstrated in comparative studies of phenol/thiophenol analogue pairs using DPPH and ABTS assays [2].

Heterocyclic Building Block for Organic Synthesis and Materials Chemistry

Thiophen-2-ol is reliably synthesized in high yields (90–91%) from readily available precursors such as 2-iodothiophene or thienylboronic acid using robust catalytic or catalyst-free methodologies [3]. This accessibility, combined with the unique electronic properties conferred by the sulfur-containing aromatic ring and the tautomeric equilibrium [4], makes it a preferred starting material for constructing π-conjugated systems, organic electronic materials, and pharmaceutically relevant thiophene derivatives. Synthetic chemists should select thiophen-2-ol over phenol when a heteroaromatic sulfur core is required for downstream electronic or binding properties.

Corrosion Inhibitor Formulation for Carbon Steel in Chloride-Containing Environments

Thiophenol derivatives, including thiophen-2-ol, have demonstrated concentration-dependent corrosion inhibition on carbon steel in sodium chloride solutions, with protection attributed to the formation of a chemisorbed layer via sulfur–iron interactions [5]. Industrial formulators developing inhibitors for cooling water systems, pipelines, or marine applications should consider thiophen-2-ol as a sulfur-containing scaffold offering distinct adsorption characteristics compared to oxygen-only heterocyclic inhibitors. Electrochemical validation shows decreased corrosion current and increased polarization resistance upon inhibitor addition [5].

Environmental Fate and Degradation Pathway Studies

Thiophen-2-ol has been unequivocally identified as a key intermediate in the radiolytic degradation of thiophene, a model refractory pollutant in coal chemical wastewater . Environmental scientists and analytical chemists investigating thiophene-contaminated matrices must procure thiophen-2-ol as an authentic reference standard for intermediate identification and quantification. Importantly, procurement decisions should account for the compound's higher predicted ecotoxicity relative to the parent thiophene , necessitating enhanced safety and waste handling protocols in environmental monitoring laboratories.

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